molecular formula C11H10F3N3O2 B11082105 {4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol

{4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol

Cat. No.: B11082105
M. Wt: 273.21 g/mol
InChI Key: LQZDITVHPBWIFA-UHFFFAOYSA-N
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Description

{4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol is a chemical compound that features a triazole ring substituted with a trifluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole compounds.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, {4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol is investigated for its potential as a drug candidate. Its unique structural features may contribute to improved pharmacokinetic properties and target specificity.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of {4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the hydroxymethyl group can form hydrogen bonds with target molecules, stabilizing the interaction. The triazole ring can participate in π-π stacking interactions, further enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups on the triazole ring. This combination of functional groups provides a unique set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C11H10F3N3O2

Molecular Weight

273.21 g/mol

IUPAC Name

[5-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]methanol

InChI

InChI=1S/C11H10F3N3O2/c12-11(13,14)7-2-1-3-8(4-7)17-10(6-19)9(5-18)15-16-17/h1-4,18-19H,5-6H2

InChI Key

LQZDITVHPBWIFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(N=N2)CO)CO)C(F)(F)F

Origin of Product

United States

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